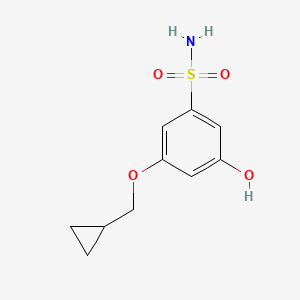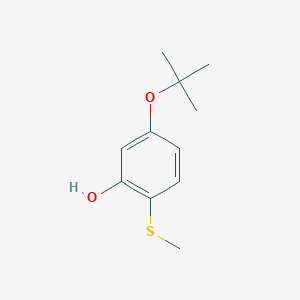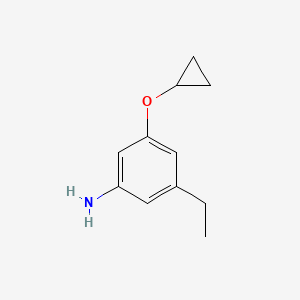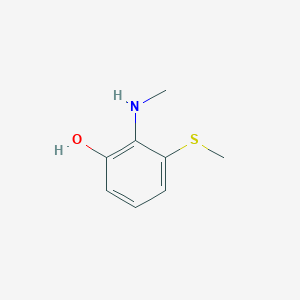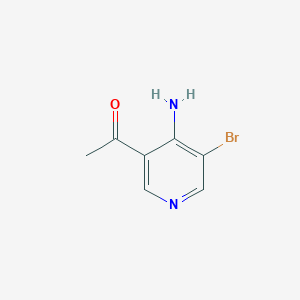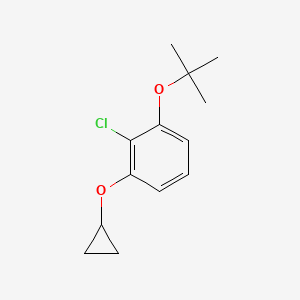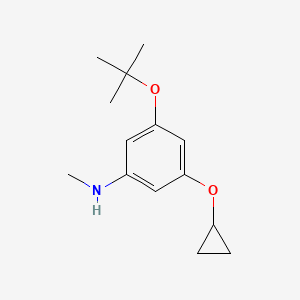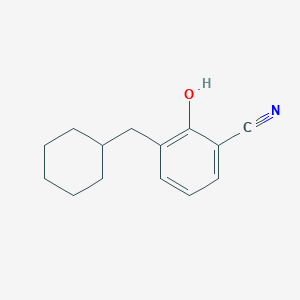
3-Cyclopropoxy-5-methylpyridine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-methylpyridine-4-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methylpyridine-4-sulfonamide typically involves the reaction of a suitable pyridine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-methylpyridine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-methylpyridine-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-methylpyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in essential biological processes. For example, they can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclopropoxy-5-methylpyridine-4-sulfonamide include other sulfonamides such as:
- 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide
- 3-Cyclopropoxy-5-methylpyridine-2-sulfonamide
Uniqueness
What sets this compound apart from other similar compounds is its specific structural configuration, which can influence its reactivity and biological activity. The presence of the cyclopropoxy and methyl groups on the pyridine ring can affect its interaction with molecular targets and its overall chemical behavior .
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-methylpyridine-4-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-4-11-5-8(14-7-2-3-7)9(6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13) |
Clave InChI |
XNZSLKPCOCMSHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1S(=O)(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


